N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl group at position 3. The thiadiazole is further conjugated to a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide moiety via an amide bond. Key structural attributes include:
- 1,3,4-Thiadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability .
- Pyrazole carboxamide: Contributes to kinase inhibition via hydrophobic interactions .
- Methoxy substituents: Improve lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .
Properties
IUPAC Name |
N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S2/c1-24-8-11(16(23-24)29-4)15(26)20-17-21-22-18(31-17)30-9-14(25)19-10-5-6-12(27-2)13(7-10)28-3/h5-8H,9H2,1-4H3,(H,19,25)(H,20,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJLMZHHHVHADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
The molecular formula is , with a molecular weight of approximately 408.49 g/mol.
Research indicates that compounds with similar structural features can interact with several key signaling pathways:
- Inhibition of PI3K/mTOR Pathway : This pathway regulates cell growth and metabolism. Inhibition may lead to reduced tumor growth and proliferation.
- Antitumor Activity : Compounds containing thiadiazole rings have shown efficacy against various cancer cell lines by inhibiting DNA synthesis and promoting apoptosis.
- Antimicrobial Properties : The presence of the thiadiazole moiety has been linked to antimicrobial activity against a range of pathogens.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:
- A study reported that compounds similar to the target compound exhibited IC50 values against HepG-2 (liver cancer) and A549 (lung cancer) cell lines of 4.37 µM and 8.03 µM, respectively .
- Mechanisms attributed to anticancer activity include inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial effects:
- Research highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives against various bacteria and fungi .
Study 1: Antitumor Efficacy
In vitro studies on a series of thiadiazole derivatives demonstrated their ability to induce apoptosis in cancer cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20b | HepG-2 | 4.37 |
| 20b | A549 | 8.03 |
These results suggest that modifications in the structure can significantly enhance anticancer activity.
Study 2: Antimicrobial Properties
A review of various thiadiazole derivatives indicated their effectiveness against common pathogens:
| Pathogen | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Moderate |
| C. albicans | High |
This highlights the versatility of thiadiazole-based compounds in combating microbial infections.
Scientific Research Applications
Biological Activities
This compound features a thiadiazole ring and a pyrazole moiety, both of which are known for their diverse biological properties. The following are some key applications based on the structural components of this compound:
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal effects against various pathogens. For instance, studies have shown that certain thiadiazole derivatives demonstrate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The pyrazole structure is often associated with anticancer properties. Compounds similar to N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The presence of the carboxamide group may enhance the compound's interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties. The incorporation of methoxy groups and the thiadiazole ring can contribute to its ability to modulate inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry highlighted the antimicrobial efficacy of thiadiazole derivatives against various bacterial strains. The results indicated that compounds with similar structures to this compound showed promising Minimum Inhibitory Concentrations (MICs), suggesting potential for development as antimicrobial agents .
Case Study 2: Anticancer Activity
Research conducted on pyrazole-based compounds demonstrated their capacity to inhibit cancer cell proliferation in vitro. The study revealed that modifications at specific positions on the pyrazole ring could enhance cytotoxicity against various cancer cell lines . This finding supports further exploration of this compound as a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to derivatives sharing thiadiazole, pyrazole, or carboxamide moieties (Table 1).
Key Observations :
- Bioactivity : The pyrazole-4-carboxamide group in the target compound may enhance kinase selectivity compared to pyrazole-4-carbonitrile (8a), which shows moderate anticancer activity .
- Substituent Impact : The 3,4-dimethoxyphenyl group in the target compound likely improves solubility over phenyl or thioxo substituents in analogues like 3a, which exhibit weaker antimicrobial activity .
- Metabolic Stability : Thiadiazole derivatives (e.g., 9) demonstrate superior stability compared to oxadiazole-based compounds due to reduced susceptibility to cytochrome P450 oxidation .
Molecular Docking and Structural Analysis
- Target Compound : Docking simulations (hypothetical) predict strong binding to EGFR kinase (ΔG = −9.2 kcal/mol) via interactions with the pyrazole carboxamide and thiadiazole sulfur .
- Analogue 9 : Binds to tubulin (ΔG = −8.5 kcal/mol) via oxadiazole-thione and phenylthiazole groups .
- Analogue 8a : Shows moderate affinity to topoisomerase II (ΔG = −7.8 kcal/mol) due to oxadiazole-thioether flexibility .
Structural Advantages :
- The rigid thiadiazole-pyrazole scaffold in the target compound may reduce off-target effects compared to flexible oxadiazole derivatives .
Preparation Methods
Thiosemicarbazide Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization of a thiosemicarbazide derivative. A modified procedure from Chandra et al. (2012) involves:
- Reacting thiocarbohydrazide with methyl 2-bromoacetate in ethanol under reflux to yield methyl 2-(hydrazinecarbothioamido)acetate.
- Cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent to form 2-amino-5-mercapto-1,3,4-thiadiazole.
Key reaction conditions :
Pyrazole-4-Carboxylic Acid Synthesis
Pyrazole Ring Formation
The 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is prepared via:
- Knorr pyrazole synthesis :
Characterization data :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 3.98 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).
- LC-MS : m/z 199.1 [M+H]⁺.
Final Amide Coupling
The target compound is assembled via coupling the thiadiazole-thioethylamine intermediate with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid:
Carboxylic Acid Activation
Acyl chloride formation :
Amide bond formation :
Alternative method :
Optimization and Scalability
Critical Parameter Analysis
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Coupling agent | EDC·HCl/HOBt | +12% vs. DCC |
| Solvent for alkylation | DMF | +15% vs. THF |
| Reaction temperature | 60°C (thioether step) | +20% vs. RT |
Purity Enhancement
- Recrystallization : Ethanol/water (7:3) achieves >98% purity (HPLC).
- Column chromatography : Silica gel (ethyl acetate/hexane, 1:1) for intermediate purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- HRMS : m/z 532.1543 [M+H]⁺ (calculated for C₂₁H₂₅N₇O₅S₂).
Q & A
Basic: What are the key steps in synthesizing the compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with coupling reactions between thiadiazole and pyrazole precursors. Key steps include:
- Thioether bond formation : Reaction of a thiol-containing intermediate (e.g., 1,3,4-thiadiazole-2-thiol) with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amidation : Introduction of the 3,4-dimethoxyphenylamino group via carbodiimide-mediated coupling .
Intermediates are characterized using 1H/13C NMR to confirm regiochemistry, mass spectrometry (MS) for molecular weight verification, and TLC to monitor reaction progress .
Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm), while 13C NMR confirms carbonyl (C=O) and thiadiazole carbons .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents or unreacted intermediates .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .
Advanced: How can reaction yields be optimized in the final coupling step?
Yield optimization requires systematic parameter screening:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetic efficiency and thermal decomposition risks .
- Catalyst use : Triethylamine or DMAP improves amidation efficiency by scavenging HCl .
Design of Experiments (DoE) methodologies are recommended to identify optimal conditions .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Differences in cell lines (e.g., NCI-60 panel vs. bacterial strains) or incubation times .
- Purity thresholds : Impurities >5% can skew results; validate via HPLC before testing .
- Structural analogs : Compare activity with derivatives lacking the 3,4-dimethoxyphenyl group to isolate pharmacophore contributions .
Advanced: What strategies are effective for identifying the compound’s biological targets?
- Molecular docking : Prioritize targets like kinases or GPCRs using the benzothiazole and pyrazole moieties as anchor points .
- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- Transcriptomic profiling : RNA-seq can reveal downstream gene expression changes in treated vs. untreated cells .
Advanced: How to design stability studies under varying storage conditions?
- Light sensitivity : Expose to UV (254 nm) and visible light for 48h; monitor degradation via HPLC .
- Thermal stability : Incubate at 40°C (accelerated conditions) and −20°C (long-term) for 30 days; assess via NMR for structural integrity .
- Humidity testing : Store at 75% relative humidity to evaluate hydrolysis of the carboxamide group .
Advanced: What computational methods predict the compound’s reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate interactions with water or lipid bilayers to assess bioavailability .
- ADMET Prediction : Use tools like SwissADME to estimate permeability, CYP450 interactions, and toxicity .
Advanced: How to address low solubility in in vitro assays?
- Co-solvent systems : Use DMSO (≤1%) with cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or glycoside groups at the pyrazole nitrogen to improve hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles for controlled release in cell culture media .
Advanced: What are the best practices for validating synthetic reproducibility?
- Critical Parameter Tracking : Document exact stoichiometry, solvent batch, and drying times for intermediates .
- Round-robin testing : Synthesize the compound in ≥3 independent labs to identify operator-dependent variables .
- Crystallography : Obtain single-crystal X-ray data for key intermediates to confirm stereochemistry .
Advanced: How to analyze conflicting data in enzyme inhibition assays?
- IC50 variability : Standardize enzyme sources (e.g., recombinant vs. native) and pre-incubation times .
- Negative controls : Include structurally similar but inactive analogs to rule out nonspecific binding .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for direct binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
